Naphthol AS-BI beta-D-galactopyranoside

Overview

Description

Naphthol AS-BI β-D-galactopyranoside is a valuable tool in biomedical research for detecting the activity and expression of beta-galactosidase . This product enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders and tumor development .

Molecular Structure Analysis

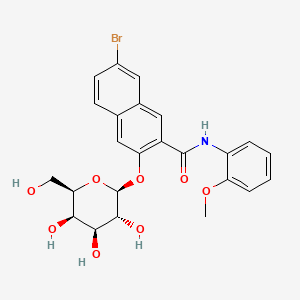

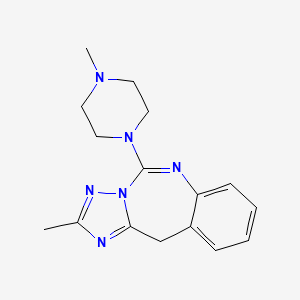

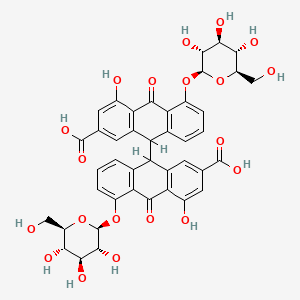

The molecular formula of Naphthol AS-BI β-D-galactopyranoside is C24H24NO8Br . It has a molecular weight of 534.35 . The structure includes a naphthalene carboxamide group, a bromo group, a β-D-galactopyranosyloxy group, and a methoxyphenyl group .Chemical Reactions Analysis

Naphthol AS-BI β-D-galactopyranoside is known to be a histochemical substrate for β-glucosidase . It hydrolyzes to form indolyl .Physical And Chemical Properties Analysis

Naphthol AS-BI β-D-galactopyranoside is a solid substance . It is typically stored at temperatures around −20°C .Scientific Research Applications

Histochemical Substrate for Acid β-Galactosidase

“Naphthol AS-BI beta-D-galactopyranoside” is used as a histochemical substrate for acid β-galactosidase . This application allows researchers to visualize the activity of this enzyme in various biological samples, which can be crucial in understanding certain cellular processes .

Study of Lysosomal Storage Disorders

This compound is a valuable tool in biomedical research for detecting the activity and expression of beta-galactosidase . It enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders . These disorders are a group of about 50 rare inherited metabolic disorders that result from defects in lysosomal function .

Tumor Development Research

“Naphthol AS-BI beta-D-galactopyranoside” is also used in the study of tumor development . The expression of beta-galactosidase can be indicative of certain types of cancers, and this compound can help in detecting and studying these cancers .

Inhibition of β-Galactosidase Activity

“Naphthol AS-BI beta-D-galactopyranoside” has been shown to inhibit β-galactosidase activity in mice by competitive inhibition . This can be useful in studies aiming to understand the role of this enzyme in various biological processes .

ELISA Applications

“Naphthol AS-BI beta-D-galactopyranoside” is used as a colorimetric substrate for ELISA applications involving beta-galactosidase (b-Gal) as the reporter enzyme . The product formed is completely soluble and has a high extinction coefficient at 405nm .

Study of New Psychoactive Substances

Although not directly related to “Naphthol AS-BI beta-D-galactopyranoside”, compounds with similar structures, such as “N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine”, have been studied for their effects as new psychoactive substances . This suggests potential for “Naphthol AS-BI beta-D-galactopyranoside” in similar research contexts .

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

The compound interacts with its target, β-galactosidase, by competitive inhibition . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.

Biochemical Pathways

The compound affects the biochemical pathway involving the hydrolysis of β-galactosides. By inhibiting β-galactosidase, it prevents the breakdown of these compounds, potentially affecting various cellular processes .

Result of Action

The inhibition of β-galactosidase by this compound can lead to the accumulation of β-galactosides in cells. This can be used as a tool in biomedical research for detecting the activity and expression of β-galactosidase . It enables researchers to study cellular processes related to this enzyme, such as lysosomal storage disorders and tumor development .

Safety and Hazards

properties

IUPAC Name |

7-bromo-N-(2-methoxyphenyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SISGBWZDEMMSLV-KQWJERSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BrNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60965621 | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51349-63-4 | |

| Record name | Naphthol AS-BI beta-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromo-3-(hexopyranosyloxy)-N-(2-methoxyphenyl)naphthalene-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60965621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Magnesium;[16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-(3,7,11,15-tetramethylhexadec-2-enoxy)propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B1216347.png)

![N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-oxolanylmethyl)-2-furancarboxamide](/img/structure/B1216355.png)

![1-(5-Chloro-2-methylphenyl)-4-[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl]piperazine](/img/structure/B1216357.png)

![6-[2-(Dimethylamino)ethylamino]-8-(2-furanyl)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B1216365.png)

![5-[2-[(4-chlorophenyl)thio]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid methyl ester](/img/structure/B1216366.png)